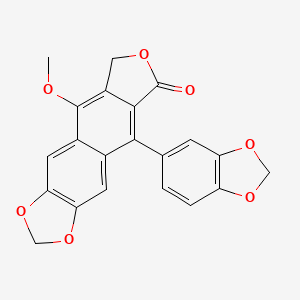

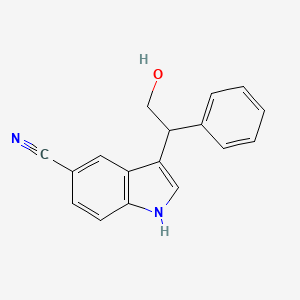

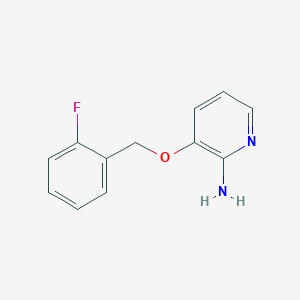

![molecular formula C10H6ClN3 B1625177 4-氯-1H-咪唑并[4,5-c]喹啉 CAS No. 132206-92-9](/img/structure/B1625177.png)

4-氯-1H-咪唑并[4,5-c]喹啉

描述

4-Chloro-1H-imidazo[4,5-c]quinoline is a chemical product that has been used as a photosynthetic activator in weed science and pest control . It has been shown to significantly increase the growth rate of wheat, soybean, and oilseed crops .

Synthesis Analysis

A series of imidazo[4,5-c]quinoline derivatives was synthesized with 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile as starting materials, 6-bromo-4-chloro-3-nitroquinoline as intermediate and Suzuki reaction and closure of the imidazolinone ring with triphosgene as key steps .Molecular Structure Analysis

The molecular structure of 4-chloro-1H-imidazo[4,5-c]quinoline consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C14H14ClN3/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3 .Chemical Reactions Analysis

In the synthesis of imidazo[4,5-c]quinoline derivatives, an iodine-mediated decarboxylative cyclization was developed from α-amino acids and 2-methyl quinolines under metal-free conditions . This process affords a variety of imidazo[1,5-a]quinolines with moderate to good yields .Physical And Chemical Properties Analysis

4-Chloro-1H-imidazo[4,5-c]quinoline is a white to off-white to yellow powder or crystals . It has a molecular weight of 259.74 . It is highly soluble in water and other polar solvents .科学研究应用

免疫调节药物

4-氯-1H-咪唑并[4,5-c]喹啉衍生物以其免疫调节特性而闻名。 它们通过与树突状细胞上的Toll样受体7和8 (TLR7/TLR8) 结合起作用,树突状细胞对于启动免疫反应至关重要 。 这种结合可以诱导干扰素 (IFN)-α 的产生,干扰素 (IFN)-α 是抗病毒防御中的关键细胞因子 。该化合物调节免疫系统的能力使其成为开发治疗病毒感染和某些类型癌症的药物的宝贵候选者。

抗病毒治疗剂

该化合物的衍生物已被研究用于其抗病毒活性。 作为咪唑喹啉家族的一部分,它们可以作为小分子量免疫反应调节剂发挥作用,表现出强大的抗病毒特性 。这使得它们对研究能够潜在地治疗多种病毒性疾病的新型抗病毒药物特别有趣。

抗癌剂

研究表明,4-氯-1H-咪唑并[4,5-c]喹啉衍生物可能具有抗癌活性。 它们的机制涉及调节免疫反应,这可能有助于抑制肿瘤生长和增殖 。在肿瘤学领域对这些化合物的探索可能带来新的癌症治疗方案。

PI3K/mTOR 抑制

一些 4-氯-1H-咪唑并[4,5-c]喹啉衍生物已被研究用于其作为 PI3K/mTOR 抑制剂的潜力 。这些途径在细胞生长和存活中至关重要,抑制它们是癌症治疗的一种有希望的策略。该化合物在这种情况下所起的作用是为创建更有效和更具选择性的抑制剂提供一个支架。

抗菌应用

咪唑喹啉核心的生物活性使其成为开发抗菌剂的重要组成部分。 这类化合物已显示出对多种微生物病原体的有效性,为合成新型抗菌药物提供了一个平台 。

Toll样受体激动剂

4-氯-1H-咪唑并[4,5-c]喹啉是合成 TLR7 激动剂的关键结构成分 。这些激动剂可以刺激先天免疫反应,并且在疫苗佐剂开发中具有应用,特别是用于增强针对呼吸道病毒的疫苗的效力。

作用机制

安全和危害

未来方向

The structural requirements for allosteric enhancement at the A3AR were distinct from the requirements to inhibit equilibrium binding . Thus, future research could focus on preparing allosteric enhancers of the human A3AR that have an improved allosteric effect in comparison to the inhibition of equilibrium binding at the orthosteric site .

属性

IUPAC Name |

4-chloro-3H-imidazo[4,5-c]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKUAAUCZDOPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=N2)Cl)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467495 | |

| Record name | 1H-Imidazo[4,5-c]quinoline, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132206-92-9 | |

| Record name | 1H-Imidazo[4,5-c]quinoline, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

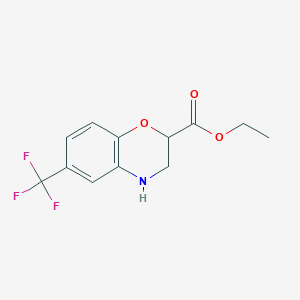

![7-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1625098.png)

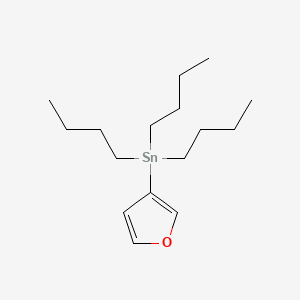

![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1625100.png)

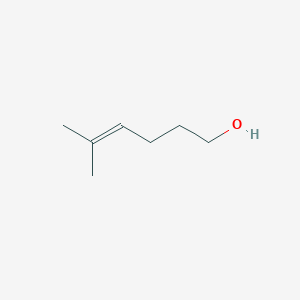

![Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde](/img/structure/B1625117.png)